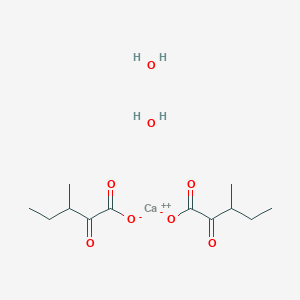

3-Methyl-2-oxopentanoic acid calcium salt dihydrate

Description

Properties

IUPAC Name |

calcium;3-methyl-2-oxopentanoate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Ca.2H2O/c2*1-3-4(2)5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKSONRSMXBTM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxopentanoic acid calcium salt dihydrate typically involves the reaction of 3-methyl-2-oxopentanoic acid with calcium hydroxide or calcium carbonate in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the dihydrate form. The general reaction can be represented as follows:

[ \text{2 C}6\text{H}{10}\text{O}_3 + \text{Ca(OH)}_2 \rightarrow \text{(C}_6\text{H}_9\text{O}_3\text{)}_2\text{Ca} \cdot 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 3-Methyl-2-oxopentanoic acid calcium salt dihydrate involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxopentanoic acid calcium salt dihydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo acids.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can participate in substitution reactions where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medical Applications

3-Methyl-2-oxopentanoic acid calcium salt dihydrate is primarily recognized for its therapeutic potential, particularly in the management of chronic renal insufficiency.

Mechanism of Action :

- It acts as a precursor to essential amino acids, which can help mitigate the effects of protein restriction in patients with renal failure. The compound can support the maintenance of nitrogen balance and improve nutritional status .

Case Study :

- A study indicated that patients with chronic kidney disease who incorporated α-keto acids, including this compound, into their diet experienced improved metabolic parameters and delayed progression of renal failure .

Nutritional Supplements

In sports nutrition, 3-Methyl-2-oxopentanoic acid calcium salt is used as a dietary supplement aimed at enhancing athletic performance and recovery.

Key Benefits :

- Supports muscle metabolism

- Aids in reducing muscle fatigue

- Enhances recovery post-exercise

Data Table: Nutritional Benefits

| Benefit | Description |

|---|---|

| Muscle Recovery | Reduces muscle soreness post-exercise |

| Energy Production | Involved in energy metabolism |

| Nitrogen Balance | Helps maintain nitrogen levels in low-protein diets |

Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its moisturizing and anti-aging properties.

Functional Properties :

- Acts as a humectant, drawing moisture to the skin

- Exhibits anti-wrinkle effects by promoting skin elasticity

Case Study :

- A formulation study demonstrated that creams containing 3-Methyl-2-oxopentanoic acid calcium salt showed significant improvements in skin hydration levels compared to control products .

Production Process

The synthesis of 3-Methyl-2-oxopentanoic acid calcium salt dihydrate involves a straightforward production process that ensures high purity and yield. The method typically includes:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxopentanoic acid calcium salt dihydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Calcium 3-methyl-2-oxopentanoate dihydrate

- Synonyms: 3-Methyl-2-oxovaleric acid calcium salt dihydrate; α-Ketoisoleucine calcium salt dihydrate .

- CAS No.: 66872-75-1 (anhydrous form), 1460-34-0 (free acid) .

- Molecular Formula : C₁₂H₁₈CaO₆·2H₂O (dihydrate) .

- Structure: The compound consists of two 3-methyl-2-oxopentanoate anions chelated to a calcium ion, with two water molecules of hydration .

Applications :

Primarily used as a chelating agent in experimental settings, forming stable coordination complexes with metal ions to control metal-catalyzed reactions . It also stabilizes metal ions in solution, preventing precipitation .

Comparison with Structural Isomers

Calcium 4-Methyl-2-oxopentanoate Dihydrate

Calcium Levulinate Dihydrate (4-Oxopentanoic Acid Calcium Salt)

Comparison with Cationic Variants

Sodium 3-Methyl-2-oxopentanoate

Magnesium Ascorbate Hydrate

Comparison with Aromatic Derivatives

Calcium Phenylpyruvate

Physical and Chemical Properties

Chelation Efficiency

- The β-keto group in 3-methyl-2-oxopentanoate enhances coordination with divalent cations (e.g., Ca²⁺, Mg²⁺), outperforming γ-keto analogs like calcium levulinate .

- In comparative studies, calcium salts show lower solubility but higher stability in non-polar solvents compared to sodium salts .

Metabolic Studies

- Sodium 3-methyl-2-oxopentanoate is utilized to study maple syrup urine disease, where α-keto acid accumulation disrupts glutamate uptake .

- The calcium salt’s structural similarity to α-ketoisoleucine makes it a candidate for probing branched-chain amino acid metabolism .

Biological Activity

3-Methyl-2-oxopentanoic acid calcium salt dihydrate, also known as calcium 3-methyl-2-oxovalerate hydrate, is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₂H₁₈CaO₆

- Molecular Weight : 286.28 g/mol

- Density : 1.1 g/cm³

- Melting Point : 42°C

- Boiling Point : 190.5°C at 760 mmHg

The biological activity of 3-methyl-2-oxopentanoic acid calcium salt dihydrate primarily involves its interaction with various biochemical pathways:

- Energy Metabolism : This compound is implicated in the modulation of mitochondrial function, particularly affecting the alpha-ketoglutarate dehydrogenase complex (KGDHC) which plays a critical role in the tricarboxylic acid (TCA) cycle .

- Neurotoxicity : Research indicates that it may act as a neurotoxin, contributing to metabolic disorders associated with branched-chain amino acids (BCAAs) breakdown .

- Calcium Regulation : The compound appears to influence cellular calcium levels, which is crucial for various physiological processes including muscle contraction and neurotransmitter release .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies have shown that derivatives of 3-methyl-2-oxopentanoic acid exhibit antimicrobial properties against various pathogens. This suggests potential applications in treating infections or as preservatives in food and pharmaceuticals.

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial dysfunction .

Case Studies and Research Findings

Pharmacokinetics

While detailed pharmacokinetic data remains sparse, initial findings suggest that the compound exhibits moderate bioavailability and may undergo significant metabolic transformations in vivo. Further studies are required to elucidate its pharmacokinetic profile fully.

Q & A

Q. What are the recommended methods for synthesizing 3-methyl-2-oxopentanoic acid calcium salt dihydrate, and how can purity be optimized?

The compound can be synthesized via neutralization of 3-methyl-2-oxopentanoic acid with calcium hydroxide under controlled conditions. A stoichiometric ratio of 2:1 (acid:calcium hydroxide) ensures complete salt formation. Post-synthesis, recrystallization from aqueous ethanol (40–60% v/v) at 4°C enhances purity, as dihydrate forms are stabilized in water-rich solvents. Purity can be verified via elemental analysis (Ca²⁺ content by EDTA titration) and FT-IR spectroscopy to confirm the absence of unreacted acid (C=O stretch at ~1700 cm⁻¹ vs. carboxylate at ~1600 cm⁻¹) .

Q. What analytical techniques are suitable for characterizing the structural and thermal properties of this compound?

- XRD : Resolve the crystalline structure, confirming dihydrate formation via characteristic peaks at 2θ = 12.5° and 25.3° (hydrate-specific lattice parameters).

- TGA/DSC : Monitor dehydration events; dihydrate typically loses water at 80–120°C, followed by decomposition of the anhydrous salt above 200°C.

- NMR : Use ¹H and ¹³C NMR in D₂O to identify proton environments (e.g., methyl groups at δ ~1.2 ppm, ketone carbons at δ ~210 ppm). Cross-reference with databases like Cambridge Structural Database (CSD) to validate crystallographic data .

Q. How should this compound be stored to prevent degradation?

Store in airtight containers under nitrogen or argon at 4°C to minimize hydration/dehydration cycles. Relative humidity should be maintained at 50–60% to preserve the dihydrate structure. Avoid exposure to light, as α-keto acids are prone to photolytic decarboxylation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzymatic inhibition data involving this compound?

Discrepancies in inhibition efficacy (e.g., against α-ketoglutarate dehydrogenase) may arise from variations in assay conditions:

- pH control : Use buffers (e.g., HEPES, pH 7.4) to stabilize the keto-enol tautomer, which affects binding affinity.

- Calcium chelation : Include EDTA (1–5 mM) in control experiments to differentiate between calcium-dependent and direct inhibitory effects.

- Substrate competition : Perform kinetic assays with increasing concentrations of α-ketoglutarate to assess competitive vs. non-competitive inhibition .

Q. How can this compound be utilized to study branched-chain amino acid (BCAA) metabolism in bacterial models?

As a calcium-stabilized α-keto acid analog of leucine, it can act as a competitive substrate for branched-chain keto acid dehydrogenase (BCKDH). In Enterococcus faecalis cultures:

Q. What crystallographic challenges arise when studying metal coordination in this compound, and how can they be mitigated?

The calcium ion’s flexible coordination geometry (6–8 ligands) complicates structure determination. Strategies include:

Q. How does the dihydrate form influence the compound’s reactivity in aqueous vs. non-polar systems?

In aqueous solutions, the dihydrate stabilizes the carboxylate moiety via hydrogen bonding, enhancing solubility (∼50 mg/mL in H₂O at 25°C). In non-polar solvents (e.g., DMSO), dehydration occurs, shifting reactivity toward nucleophilic attack at the ketone group. Monitor solvent-dependent reactivity using UV-Vis (λₘₐₓ ~265 nm for keto-enol transitions) and conduct kinetic studies under controlled aw (water activity) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.